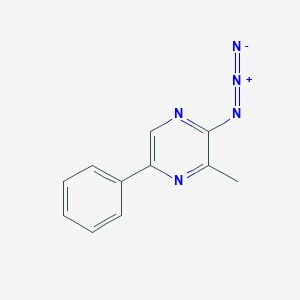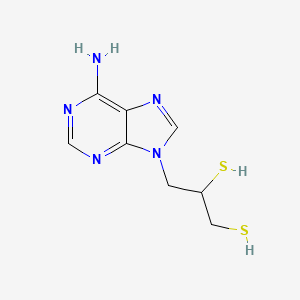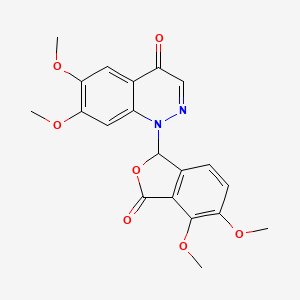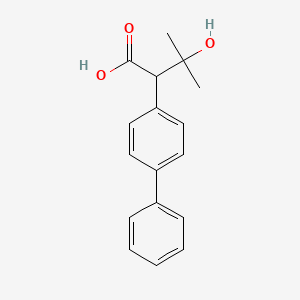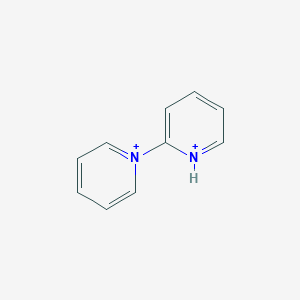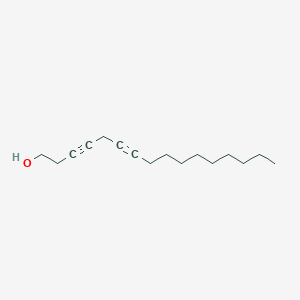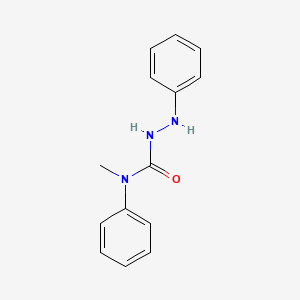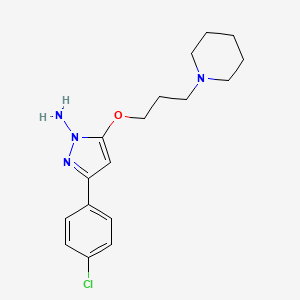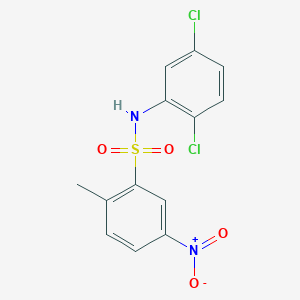
N,N'-Diphenyl-N,N'-dipropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenyl-N,N’-dipropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl groups and two propyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N,N’-dipropylurea typically involves the reaction of diphenylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Diphenylamine} + \text{Propyl isocyanate} \rightarrow \text{N,N’-Diphenyl-N,N’-dipropylurea} ]
Industrial Production Methods
Industrial production of N,N’-Diphenyl-N,N’-dipropylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diphenyl-N,N’-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,N’-Diphenyl-N,N’-dipropylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Diphenyl-N,N’-dipropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dipropylurea: Similar in structure but lacks the phenyl groups.
N,N’-Diphenylurea: Similar in structure but lacks the propyl groups.
N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of propyl groups.
Uniqueness
N,N’-Diphenyl-N,N’-dipropylurea is unique due to the presence of both phenyl and propyl groups, which confer specific chemical and physical properties. This combination of functional groups makes it distinct from other urea derivatives and may contribute to its specific applications and reactivity.
Propiedades
Número CAS |
85209-47-8 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-1,3-dipropylurea |
InChI |
InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
TYTMWAUILKOFHI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



